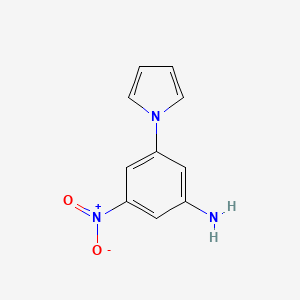

![molecular formula C16H21N3S B1370980 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 1098360-51-0](/img/structure/B1370980.png)

4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Benzylpiperidine” is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Synthesis Analysis

The synthesis of “4-Benzylpiperidine” can be achieved by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . The pyridine ring is then hydrogenated catalytically to complete the synthesis .Molecular Structure Analysis

The molecular structure of “4-Benzylpiperidine” is represented by the formula C12H17N . The SMILES string representation is C1CNCCC1CC2=CC=CC=C2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate” include a molecular weight of 372.54 and an empirical formula of C23H36N2O2 . It is a solid compound .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Amnerkar et al. (2015) involved synthesizing a series of compounds similar to 4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. These compounds were tested for antibacterial, antifungal, and anthelmintic activities, showing significant antimicrobial activity against various bacterial and fungal strains, as well as anthelmintic activity against earthworm species (Amnerkar, Bhongade, & Bhusari, 2015).

Anticancer Agents

Research by Nofal et al. (2014) synthesized derivatives of benzimidazole–thiazole, closely related to the this compound structure. These compounds showed promising anticancer activity against HepG2 and PC12 cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Corrosion Inhibition Studies

Nayak and Bhat (2023) investigated benzothiazole derivatives, similar to this compound, for their corrosion inhibition potential. These compounds demonstrated excellent bioactivities and showed significant corrosion inhibition effects (Nayak & Bhat, 2023).

Plant Growth Regulatory and Antifungal Activities

Yu, Shao, and Fang (2007) synthesized N-substituted benzylidene-4-ferrocenyl-1,3-thiazole-2-amine derivatives, showing some degree of plant growth regulatory and antifungal activities (Yu, Shao, & Fang, 2007).

Security Ink Application

A novel V-shaped molecule closely related to this compound demonstrated potential as a security ink due to its unique morphological and fluorochromic properties. This was highlighted in a study by Lu and Xia (2016) (Lu & Xia, 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4-benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3S/c17-16-18-15(12-20-16)11-19-8-6-14(7-9-19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYWBKSFDYPDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)

![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)

![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)

![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)

![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)

![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)